(E)-Methyl 3-(2-nitrophenyl)acrylate
Overview
Description
Preparation Methods
(E)-Methyl 3-(2-nitrophenyl)acrylate can be synthesized through the esterification of 2-nitrobenzoic acid and methanol . The specific preparation method may vary depending on the experimental conditions and requirements. In industrial settings, the synthesis typically involves the following steps:
Esterification Reaction: 2-nitrobenzoic acid is reacted with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
(E)-Methyl 3-(2-nitrophenyl)acrylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-Methyl 3-(2-nitrophenyl)acrylate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides.
Academic Research: Due to its unique structure and properties, it is widely used in the research field of organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-nitrophenyl)acrylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can undergo nucleophilic substitution, leading to the formation of different products depending on the nucleophile used. These reactions are facilitated by the compound’s unique structure, which allows it to interact with various reagents and catalysts .
Comparison with Similar Compounds
(E)-Methyl 3-(2-nitrophenyl)acrylate can be compared with other similar compounds, such as:
Methyl 3-(4-nitrophenyl)acrylate: This compound has a similar structure but with the nitro group in the para position instead of the ortho position.
Ethyl 3-(2-nitrophenyl)acrylate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl 3-(2-aminophenyl)acrylate: This compound has an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications .
Properties
IUPAC Name |
methyl (E)-3-(2-nitrophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNUVQQEHKTCG-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-43-1 | |
Record name | NSC4156 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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